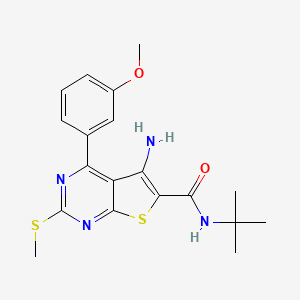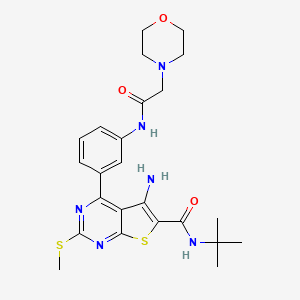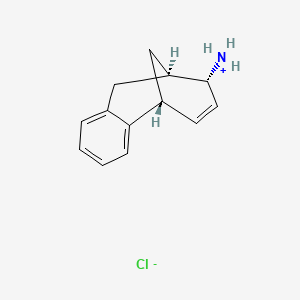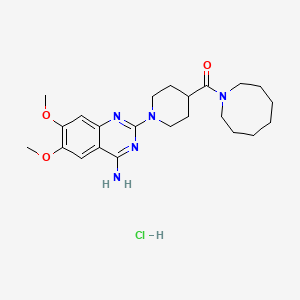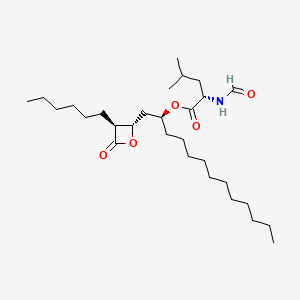![molecular formula C42H56N14O7 B1677547 (2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide CAS No. 137668-62-3](/img/structure/B1677547.png)
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide
Übersicht
Beschreibung
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide is a synthetic peptide known for its ability to conjugate with fatty acids, enhancing its potency. It is a cyclic form of the melanocyte-stimulating hormone (MSH) and is used primarily for research purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The cyclization procedure involves coupling the side chains of aspartic acid and lysine from the deprotected peptide in dimethylformamide (DMF) using an excess of PyBOP reagent and diisopropylethylamine (DIEA) as a base. The reaction is completed within one hour and is almost quantitative .
Industrial Production Methods
The industrial production of this compound involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) followed by cyclization and purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue.
Reduction: Reduction reactions can be used to modify disulfide bridges.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Fmoc-protected amino acids and coupling reagents like PyBOP.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modified amino acid sequences and enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in melanogenesis and its effects on melanocyte activity.
Industry: Utilized in the development of cosmetic products aimed at enhancing skin pigmentation.
Wirkmechanismus
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide exerts its effects by binding to melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). This binding activates the adenylyl cyclase/cyclic AMP/protein kinase A pathway, leading to increased melanin synthesis in melanocytes. Additionally, it has anti-inflammatory and anti-microbial properties, mediated through the activation of melanocortin receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Melanocyte Stimulating Hormone (α-MSH): A tridecapeptide with similar biological activity.
Beta-Melanocyte Stimulating Hormone (β-MSH): Another form of MSH with distinct receptor affinities.
Gamma-Melanocyte Stimulating Hormone (γ-MSH): A shorter peptide with unique biological functions.
Uniqueness
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide is unique due to its cyclic structure, which enhances its stability and potency compared to its linear counterparts. This cyclic form allows for more efficient receptor binding and prolonged biological activity .
Eigenschaften
CAS-Nummer |
137668-62-3 |
|---|---|
Molekularformel |
C42H56N14O7 |
Molekulargewicht |
869 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C42H56N14O7/c43-16-7-6-13-31(36(45)58)52-40(62)34(20-26-22-50-30-12-5-4-11-28(26)30)56-38(60)32(14-8-17-49-42(46)47)53-39(61)33(19-25-9-2-1-3-10-25)55-41(63)35(21-27-23-48-24-51-27)54-37(59)29(44)15-18-57/h1-5,8-12,14,18,22-24,27,29,31-35,50H,6-7,13,15-17,19-21,43-44H2,(H2,45,58)(H,52,62)(H,53,61)(H,54,59)(H,55,63)(H,56,60)(H4,46,47,49)/b14-8+/t27?,29-,31-,32-,33+,34-,35-/m0/s1 |
InChI-Schlüssel |
REPSESXCSAOJCV-BJFGHLDZSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(C=CCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4C=NC=N4)NC(=O)C(CC=O)N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](/C=C/CN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@H](CC=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(C=CCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4C=NC=N4)NC(=O)C(CC=O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
XXFXWK |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
cyclic aspartic-histidyl-phenylalanyl-arginyl-tryptophyl-lysyl- cyclic H-Asp-His-Phe-Arg-Trp-Lys-NH2 cyclic MSH (5-10) MSH (5-10), cyclic |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


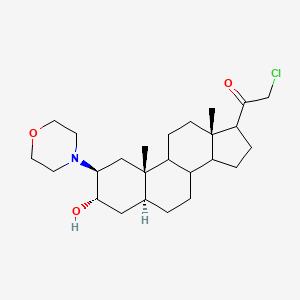
![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)
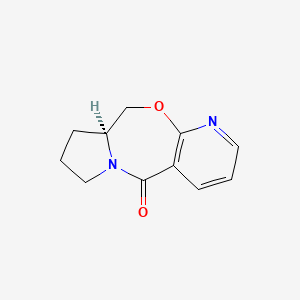
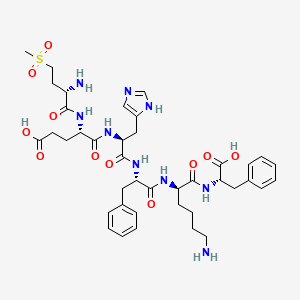
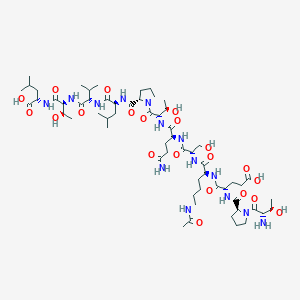
![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)
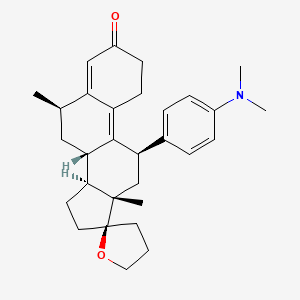
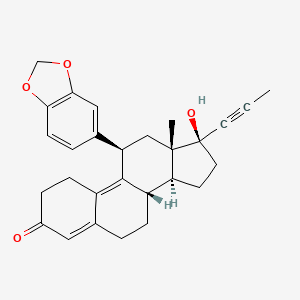
![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)
